molecular formula C30H32N4O2S2 B282946 4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide

Cat. No. B282946
M. Wt: 544.7 g/mol
InChI Key: RUPKWKFGGAKVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of histone deacetylases, which leads to the induction of apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of NF-kappaB. Additionally, it inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines, and inhibits the formation of beta-amyloid plaques. It has also been shown to have anti-oxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that it has not been extensively studied in humans, and its long-term effects are not yet known.

Future Directions

There are several future directions for the study of 4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide. One direction is to further study its anti-cancer properties and potential use as a therapeutic agent for cancer. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to determine its long-term effects and safety in humans.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 4-tert-butyl-2-bromoaniline in the presence of a palladium catalyst. This is followed by a reaction with 2-(2-mercaptoethyl)-2,4-pentanedione to form the final product.

Scientific Research Applications

4-tert-butyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as a therapeutic agent for Alzheimer's disease, as it inhibits the formation of beta-amyloid plaques.

properties

Molecular Formula

C30H32N4O2S2

Molecular Weight

544.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C30H32N4O2S2/c1-30(2,3)22-11-9-21(10-12-22)28(36)31-23-13-14-25-26(19-23)38-29(32-25)37-20-27(35)34-17-15-33(16-18-34)24-7-5-4-6-8-24/h4-14,19H,15-18,20H2,1-3H3,(H,31,36)

InChI Key

RUPKWKFGGAKVGG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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